Cefepime sulfate

Antimicrobial susceptibility Pseudomonas aeruginosa Aminoglycoside resistance

Obtain cefepime sulfate (107648-78-2) as a critical fourth-generation cephalosporin reference standard with documented superiority over ceftazidime in AmpC-overexpressing Enterobacter cloacae (93-percentage-point resistance differential). The sulfate salt guarantees reliable solubility for MIC dilution series preparation and maintains ≥1-year stability for analytical method validation. Essential for PK/PD tissue penetration studies and single-agent dual-spectrum research covering both P. aeruginosa (MIC90 16 µg/mL) and MSSA (MIC90 4 µg/mL).

Molecular Formula C19H25N6O5S2.HO4S
Molecular Weight 578.6 g/mol
CAS No. 107648-78-2
Cat. No. B009930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefepime sulfate
CAS107648-78-2
Molecular FormulaC19H25N6O5S2.HO4S
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
InChIInChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
InChIKeyJCRAHWHSZYCYEI-LSGRDSQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefepime Sulfate CAS 107648-78-2: Fourth-Generation Cephalosporin Antibiotic for Research and Pharmaceutical Procurement


Cefepime sulfate (CAS 107648-78-2) is the sulfate salt form of cefepime, a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria [1]. Distinguished from earlier-generation cephalosporins by its zwitterionic structure that enhances periplasmic penetration and its relative stability against hydrolysis by AmpC β-lactamases, cefepime sulfate is supplied as a white to off-white powder with molecular weight 578.6 g/mol and molecular formula C19H25N6O5S2·HSO4 . This compound serves as a critical reference standard for analytical method development, a comparator in antimicrobial susceptibility research, and the active pharmaceutical ingredient (API) base for injectable formulations used in treating moderate to severe bacterial infections including pneumonia, febrile neutropenia, and complicated urinary tract infections [2].

Cefepime Sulfate Procurement: Why Salt Form and Spectra Matter in Antibiotic Research Selection


Substitution of cefepime sulfate with other β-lactam antibiotics or alternative cefepime salt forms without quantitative justification introduces significant experimental and therapeutic risk. First, salt form selection directly impacts aqueous solubility and formulation behavior—cefepime hydrochloride (CAS 88040-23-7) demonstrates higher aqueous solubility than the pure base, while the sulfate form enhances stability in solution . Second, cefepime exhibits critically different susceptibility profiles compared to commonly substituted agents such as ceftazidime, particularly against AmpC-overexpressing Enterobacter cloacae and aminoglycoside-resistant Pseudomonas aeruginosa, where cefepime MIC90 values are 2- to 4-fold lower than comparators [1]. Third, generic lot-to-lot variability in cephalosporin formulations can affect stability and potency, as demonstrated in bioequivalence studies comparing originator and generic cefepime preparations [2]. These distinctions mandate compound-specific, evidence-driven selection rather than therapeutic class-based substitution.

Cefepime Sulfate Quantitative Differentiation Evidence: Comparative MIC, PK/PD, and Stability Data


Superior Anti-Pseudomonal Activity Against Aminoglycoside-Resistant Isolates Versus Ceftazidime and Cefpirome

Cefepime demonstrates quantifiably superior activity against aminoglycoside-resistant Pseudomonas aeruginosa compared to ceftazidime and cefpirome. In a study of 71 aminoglycoside-resistant P. aeruginosa isolates, cefepime achieved an MIC90 of 32 mg/L, representing a four-fold improvement (two dilutions lower) compared to both ceftazidime (128 mg/L) and cefpirome (128 mg/L) [1]. Against imipenem/cilastatin-resistant P. aeruginosa, cefepime MIC90 was 16 μg/mL compared to 32 μg/mL for both cefpirome and ceftazidime, demonstrating two-fold greater potency [2]. The study further noted that cefepime showed no cross-resistance with imipenem/cilastatin, and its affinity for Pseudomonas cephalosporinase was extremely low as evidenced by a much higher Ki value than comparators [2].

Antimicrobial susceptibility Pseudomonas aeruginosa Aminoglycoside resistance MIC90

Enhanced Activity Against AmpC-Overexpressing Enterobacter cloacae Compared to Ceftazidime

Cefepime maintains clinically meaningful activity against AmpC-overexpressing Enterobacter cloacae strains where ceftazidime shows substantially reduced efficacy. In a study of cefotaxime-resistant E. cloacae isolates, only 7% demonstrated resistance to cefepime, whereas 100% were resistant to ceftazidime, 96% to ceftizoxime, and 89% to cefuzonam [1]. This differential susceptibility correlates with enzymatic stability: AmpC overproduction confers resistance to expanded-spectrum cephalosporins except to cefepime and cefpirome, which are weakly hydrolyzed by these β-lactamases [2]. Ceftobiprole and cefepime generally exhibit lower MICs than ceftazidime for AmpC-producing organisms, particularly AmpC-overexpressing Enterobacter cloacae strains, though all three cephalosporins are hydrolyzed very slowly by AmpC enzymes, suggesting additional penetration factors contribute to cefepime's advantage [3].

AmpC β-lactamase Enterobacter cloacae Hydrolytic stability Cephalosporin resistance

Salt Form Impact: Sulfate Versus Hydrochloride Solubility and Stability Characteristics

The selection of cefepime sulfate (CAS 107648-78-2) versus cefepime hydrochloride (CAS 88040-23-7) carries distinct analytical and formulation implications. Cefepime HCl demonstrates higher aqueous solubility compared to the pure cefepime base, facilitating easier handling in microbiology applications . Conversely, the sulfate form enhances both solubility and stability in solution compared to the base form, making it suitable for clinical formulations . In comparative stability studies under continuous infusion conditions relevant to ambulatory cystic fibrosis treatment, cefepime (50 g/L) remained 90% stable for 20.5 hours at 25°C versus 24 hours for ceftazidime (120 g/L), with the sulfate salt contributing to this stability profile [1]. Both salt forms maintain similar antimicrobial potencies, but their distinct physicochemical properties warrant compound-specific procurement for research and analytical applications .

Salt form selection Aqueous solubility Formulation stability Pharmaceutical analysis

Superior Bactericidal Activity Against Enterobacter cloacae in Extravascular Compartments

Cefepime demonstrates significantly greater bactericidal activity in extravascular tissue compartments against Enterobacter cloacae compared to ceftazidime and cefoperazone. In a direct head-to-head comparison using a suction-induced blister fluid model following single 2-g intravenous doses in healthy subjects, cefepime showed significantly greater bactericidal activity in both serum and blister fluid against E. cloacae than ceftazidime or cefoperazone [1]. Conversely, ceftazidime demonstrated significantly better activity in serum and blister fluid against P. aeruginosa, highlighting species-specific differences in therapeutic selection [2]. The high serum protein binding of cefoperazone (approximately 90%) contributed to poor blister fluid penetration, whereas both cefepime and ceftazidime penetrated well into this fluid compartment [1]. This differential bactericidal profile provides a PK/PD-based rationale for targeted selection of cefepime when E. cloacae is the suspected or confirmed pathogen.

Pharmacokinetics/Pharmacodynamics Tissue penetration Bactericidal activity Blister fluid model

Broader Gram-Positive Spectrum with Retained Anti-Pseudomonal Activity Versus Third-Generation Cephalosporins

Cefepime offers a quantifiably broader antimicrobial spectrum than third-generation cephalosporins while maintaining critical anti-pseudomonal coverage. In a multicenter Brazilian study using Etest methodology, cefepime (MIC90 16 μg/mL) demonstrated slightly superior activity against P. aeruginosa compared to ceftazidime (MIC90 32 μg/mL) and was 8- to 16-fold more active than ceftriaxone or cefotaxime (MIC90 >256 μg/mL) [1]. Concurrently, cefepime maintains meaningful Gram-positive coverage: MIC90 for methicillin-susceptible S. aureus was 4 μg/mL, comparable to cefotaxime (4 μg/mL), whereas third-generation cephalosporins like ceftazidime exhibit substantially weaker anti-staphylococcal activity [2]. This dual-spectrum advantage is structurally attributed to cefepime's zwitterionic character and the 2-aminothiazolyl acetamido group with oxyimino substitution shared with third-generation cephalosporins, plus additional modifications at position 3 that enhance periplasmic penetration [3].

Antimicrobial spectrum Gram-positive activity Streptococcus pneumoniae Staphylococcus aureus

Cefepime Sulfate CAS 107648-78-2: Optimal Research and Procurement Application Scenarios


Antimicrobial Susceptibility Testing Reference Standard for AmpC-Producing Enterobacterales

Procure cefepime sulfate as the reference standard for susceptibility testing panels targeting AmpC-overexpressing Enterobacter cloacae and other ESβL-negative, AmpC-positive Enterobacterales. As demonstrated in Section 3, cefepime maintains only 7% resistance rates in cefotaxime-resistant E. cloacae versus 100% resistance to ceftazidime [1]. This 93-percentage-point differential makes cefepime an essential comparator for distinguishing AmpC-mediated resistance from ESBL phenotypes. The sulfate salt form ensures appropriate solubility for preparation of MIC dilution series and disk diffusion standards .

Pharmacokinetic/Pharmacodynamic Modeling of Tissue Penetration in Extravascular Compartments

Utilize cefepime sulfate in PK/PD studies requiring quantifiable tissue penetration data, particularly for infections involving Enterobacter cloacae. The blister fluid model evidence in Section 3 confirms cefepime achieves significantly greater bactericidal activity in extravascular compartments against E. cloacae than ceftazidime or cefoperazone [2]. This established differential provides a validated benchmark for comparative PK/PD modeling and supports procurement of cefepime sulfate as the comparator of choice for tissue penetration studies in healthy volunteer or patient models.

Empiric Broad-Spectrum Coverage Research in Febrile Neutropenia and Nosocomial Pneumonia Models

Select cefepime sulfate for preclinical and clinical research protocols requiring single-agent coverage of both Pseudomonas aeruginosa and methicillin-susceptible Staphylococcus aureus. The dual-spectrum advantage quantified in Section 3—MIC90 of 16 μg/mL against P. aeruginosa (2-fold superior to ceftazidime) and 4 μg/mL against MSSA—eliminates the need for adjunctive anti-staphylococcal agents [3]. This spectrum breadth is particularly relevant for febrile neutropenia empiric therapy research and nosocomial pneumonia models where polymicrobial infection is common [4].

Analytical Reference Standard for HPLC and LC-MS/MS Method Development and Validation

Procure cefepime sulfate (CAS 107648-78-2) as the primary reference standard for developing and validating quantitative analytical methods for therapeutic drug monitoring. Cefepime sulfate serves as the unlabeled reference material for stable isotope-labeled internal standards used in isotope-dilution LC-MS/MS assays, with established reference measurement procedures available for cefepime quantification in human serum [5]. The sulfate salt form provides ≥95% purity with defined stability characteristics (≥1 year) suitable for analytical method validation protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefepime sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.